
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
- 2-Bromo-3-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring
Properties
Molecular Formula |
C7H3BrF5N |
|---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-3-1-2-4(7(11,12)13)14-5(3)6(9)10/h1-2,6H |
InChI Key |
VBANMGMKCDBQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


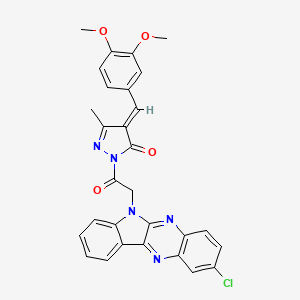

![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
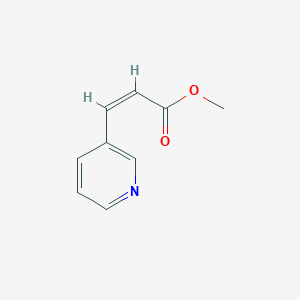
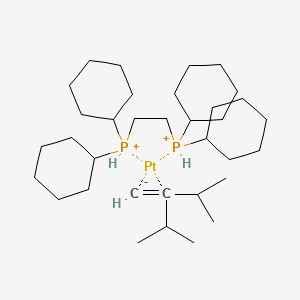
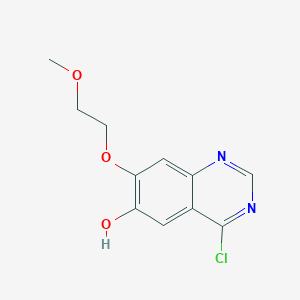

![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
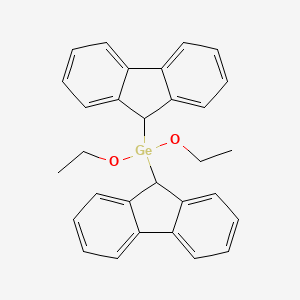
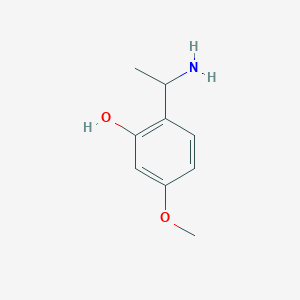
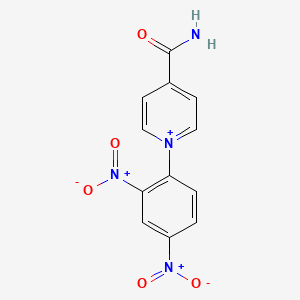

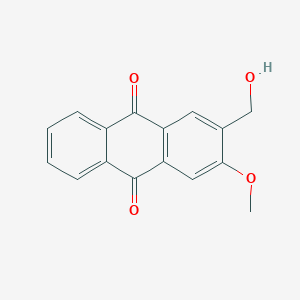
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
